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Compound of Interest

6-Benzyl-5,7-dihydro-5,7-
Compound Name:
dioxopyrrolo[3,4-bjpyridine

Cat. No.: B022734

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the analytical characterization of N-Benzyl-2,3-pyridinedicarboximide (CAS No: 18184-75-3;
Molecular Formula: C1aH10N202; Molecular Weight: 238.24 g/mol ).[1][2] Aimed at researchers,
scientists, and professionals in drug development, this document outlines the predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this
compound. Due to the limited availability of published experimental spectra for N-Benzyl-2,3-
pyridinedicarboximide, this guide synthesizes predicted data based on established
spectroscopic principles and data from analogous molecular structures. Detailed, field-proven
experimental protocols for acquiring these spectra are also provided to ensure self-validating
and reproducible results.

Introduction: The Importance of Spectroscopic
Analysis

N-Benzyl-2,3-pyridinedicarboximide is a heterocyclic compound of interest in medicinal
chemistry and materials science. Its structure, featuring a benzyl group attached to a pyridine-
based cyclic imide, suggests potential applications that hinge on its precise molecular
configuration and purity. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry
are indispensable tools for the unambiguous structural elucidation and confirmation of such
compounds.[3][4]
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This guide is structured to provide a foundational understanding of the expected spectroscopic
signatures of N-Benzyl-2,3-pyridinedicarboximide, thereby aiding in its synthesis, identification,
and quality control.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for N-Benzyl-2,3-
pyridinedicarboximide. These predictions are derived from the analysis of its constituent
functional groups and comparison with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.[3][5]

Predicted *H NMR Spectral Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.90 dd 1H Pyridine H-6
~8.10 dad 1H Pyridine H-4
~7.50 dd 1H Pyridine H-5
~7.35-7.25 m 5H Phenyl H-2',3',4',5',6'
~4.90 S 2H Benzyl CH2

Predicted 3C NMR Spectral Data (125 MHz, CDCls)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.azolifesciences.com/article/NMR-Spectroscopy-in-Structural-Analysis-of-Organic-Compounds.aspx
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assignment
~167.5 Imide C=0

~167.0 Imide C=0

~154.0 Pyridine C-6
~151.0 Pyridine C-2 or C-3
~137.0 Phenyl C-1'

~136.0 Pyridine C-4
~129.0 Phenyl C-3',5'
~128.5 Phenyl C-2',6'
~128.0 Phenyl C-4'

~124.0 Pyridine C-5
~122.0 Pyridine C-2 or C-3
~43.0 Benzyl CHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.[4][6]

Predicted FT-IR Spectral Data (Solid, KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Weak Aliphatic C-H stretch (CH-2)

Asymmetric C=0 stretch
~1770 Strong o

(cyclic imide)

Symmetric C=0 stretch (cyclic
~1715 Strong o

imide)

i C=C and C=N stretching

~1600, ~1495, ~1450 Medium-Weak o

(aromatic rings)
~1380 Medium C-N stretching

C-H out-of-plane bending
~750, ~700 Strong

(aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.[7][8]

Predicted Mass Spectrometry Data (Electron lonization, EI)

miz Relative Intensity Assighment
238 High [M]* (Molecular lon)
148 Medium [M - C7He]* (Loss of toluene)
91 Very High (Base Peak) [C7H7]* (Tropylium ion)

) [CeHe]* (Benzene radical
78 Medium _

cation)

77 Medium [CeHs]* (Phenyl cation)

Interpretation of Spectroscopic Data
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A thorough analysis of the predicted data provides a cohesive picture of the N-Benzyl-2,3-
pyridinedicarboximide structure.

NMR Spectra Analysis

The 'H NMR spectrum is expected to show three distinct signals in the aromatic region
corresponding to the protons on the pyridine ring. The downfield shift of the proton at position 6
IS due to the anisotropic effect of the neighboring nitrogen atom and carbonyl group. The five
protons of the benzyl group's phenyl ring are expected to appear as a multiplet around 7.3
ppm. A characteristic singlet for the two benzylic protons should be observed at approximately
4.9 ppm.

In the 13C NMR spectrum, two distinct signals for the carbonyl carbons of the imide group are
anticipated around 167 ppm. The pyridine and phenyl carbons will resonate in the aromatic
region (120-155 ppm). The aliphatic carbon of the benzyl CH2 group is predicted to appear
around 43 ppm.

Spectroscopic Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of N-Benzyl-2,3-
pyridinedicarboximide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022734#spectroscopic-data-for-n-benzyl-2-3-
pyridinedicarboximide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://exchemistry.com/chem-catalog/product-1108.html
https://www.chemwhat.com/6-benzyl-57-dihydro-57-dioxopyrrolo34-bpyridine-cas-18184-75-3/
https://www.azolifesciences.com/article/NMR-Spectroscopy-in-Structural-Analysis-of-Organic-Compounds.aspx
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_I_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.arcjournals.org/pdfs/ijarcs/v2-i8/5.pdf
https://www.taylorfrancis.com/chapters/oa-mono/10.1201/9781003479352-8/mass-spectrometry-william-tucker
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://www.benchchem.com/product/b022734#spectroscopic-data-for-n-benzyl-2-3-pyridinedicarboximide-nmr-ir-mass-spec
https://www.benchchem.com/product/b022734#spectroscopic-data-for-n-benzyl-2-3-pyridinedicarboximide-nmr-ir-mass-spec
https://www.benchchem.com/product/b022734#spectroscopic-data-for-n-benzyl-2-3-pyridinedicarboximide-nmr-ir-mass-spec
https://www.benchchem.com/product/b022734#spectroscopic-data-for-n-benzyl-2-3-pyridinedicarboximide-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b022734?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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